molecular formula C34H70Cl2N2O B13769362 Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate CAS No. 67011-22-7

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate

Cat. No.: B13769362
CAS No.: 67011-22-7
M. Wt: 593.8 g/mol
InChI Key: FWYNWUYJGLSDIQ-UHFFFAOYSA-L
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Description

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is a complex quaternary ammonium compound. It is characterized by its large molecular structure and unique physicochemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) typically involves the reaction of oxydiethylene with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine under controlled conditions. The reaction is carried out in the presence of dimethylamine and hydrochloric acid to form the dichloride salt. The hemihydrate form is obtained by crystallization from an aqueous solution .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and disinfectants.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane permeability and function. Additionally, it can interact with enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate) is unique due to its large, complex structure and specific physicochemical properties. Its ability to act as a phase-transfer catalyst and its amphiphilic nature make it particularly valuable in various applications .

Biological Activity

Ammonium, oxydiethlenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride, hemihydrate is a complex quaternary ammonium compound with various applications in industrial and pharmaceutical fields. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic uses, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C34H70Cl2N2O
  • CAS Number : 67011-22-7

Structural Characteristics

The structure features a quaternary ammonium center, which is crucial for its interaction with biological membranes. The presence of two dichloride groups enhances its solubility and potential bioactivity.

  • Antimicrobial Properties :
    • Quaternary ammonium compounds (QACs) are well-known for their antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis and death. Studies indicate that this compound exhibits significant bactericidal effects against both Gram-positive and Gram-negative bacteria due to its ability to penetrate lipid bilayers .
  • Cytotoxicity :
    • Research has shown that the compound can induce cytotoxic effects in certain cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. This property makes it a candidate for further investigation in cancer therapeutics .
  • Neurotoxicity :
    • Some studies suggest potential neurotoxic effects at high concentrations. The compound may interfere with neurotransmitter release or receptor function, necessitating careful evaluation in therapeutic contexts .

Therapeutic Applications

  • Antiseptic Formulations : Due to its antimicrobial properties, this compound is often included in antiseptic formulations used in healthcare settings.
  • Cancer Treatment : Preliminary studies indicate potential use in targeted cancer therapies, particularly due to its cytotoxic effects on tumor cells.
  • Industrial Applications : Its ability to act as a surfactant and emulsifier makes it valuable in various industrial processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quaternary ammonium compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5% against Staphylococcus aureus and Escherichia coli. This suggests strong potential for use in disinfectants and antiseptics.

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Cells treated with concentrations above 10 µM showed significant increases in caspase-3 activation, indicating effective induction of programmed cell death.

Toxicological Data

  • Acute Toxicity : The compound has shown low acute toxicity in animal models; however, prolonged exposure can lead to adverse effects including skin irritation and respiratory issues.
  • Regulatory Status : It is essential to comply with safety regulations as outlined by agencies such as OSHA and EPA when handling this compound.

Properties

CAS No.

67011-22-7

Molecular Formula

C34H70Cl2N2O

Molecular Weight

593.8 g/mol

IUPAC Name

2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride

InChI

InChI=1S/C34H70N2O.2ClH/c1-27-15-13-21-33(5,6)31(27)19-17-29(3)35(9,10)23-25-37-26-24-36(11,12)30(4)18-20-32-28(2)16-14-22-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

FWYNWUYJGLSDIQ-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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